1-[(2-CHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Overview
Description
1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 5-position of the imidazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, iron powder, hydrochloric acid, and various nucleophiles. The major products formed from these reactions include amino derivatives and substituted imidazole compounds.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly for its antimicrobial activity.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorophenyl group may also contribute to the compound’s binding affinity to specific targets, enhancing its biological activity.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methyl]-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds such as:
Metronidazole: Another nitroimidazole derivative with antimicrobial properties.
Tinidazole: A nitroimidazole used as an antiprotozoal and antibacterial agent.
Secnidazole: A nitroimidazole with a longer half-life, used to treat bacterial vaginosis.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-13-6-11(15(16)17)14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTIUWUJDORATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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